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Bicyclo[1.1.0]butane-1,3-dicarbonitrile

Cat. No.: B14697948
CAS No.: 27184-67-4
M. Wt: 104.11 g/mol
InChI Key: MPZGGKFUZXVBCL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.0]butane Chemistry

The exploration of bicyclo[1.1.0]butane chemistry began in 1959 with the first synthesis of a BCB derivative, an ester-substituted bicyclo[1.1.0]butane, by Wiberg and Ciula. wikipedia.org This pioneering work was achieved through the transannular cyclization of a 1,3-disubstituted cyclobutane (B1203170). A few years later, in 1963, the parent hydrocarbon, bicyclo[1.1.0]butane, was synthesized. orgsyn.org A significant advancement in the synthesis of the parent compound was the development of a high-yield intramolecular Wurtz reaction. orgsyn.org

Early synthetic methods, while groundbreaking, often had limitations in scope and yield. Over the years, more general and efficient approaches have been developed, including intramolecular cyclopropanation reactions and the ring closure of substituted cyclopropanes. These advancements have made a wider range of BCB derivatives accessible for study and application.

Key Milestones in Bicyclo[1.1.0]butane Chemistry

YearMilestoneResearchersSignificance
1959First synthesis of a BCB derivativeWiberg and CiulaOpened the field of bicyclo[1.1.0]butane chemistry.
1963Synthesis of the parent bicyclo[1.1.0]butaneSrinivasanProvided access to the fundamental scaffold for further study.
1972First X-ray crystal structure of a BCBJohnson and SchaeferConfirmed the "butterfly" structure of 1,3-dicyanobicyclobutane. researchgate.netscienovate.com

Significance of the Bicyclo[1.1.0]butane Scaffold in Synthetic Organic Chemistry

The high strain energy of the bicyclo[1.1.0]butane core is not just a theoretical curiosity; it is the key to its synthetic utility. This stored energy can be released in a controlled manner to drive a variety of chemical transformations, making BCBs valuable precursors for the synthesis of more complex molecules.

One of the most significant applications of the BCB scaffold is in its role as a bioisostere. sigmaaldrich.com In medicinal chemistry, replacing aromatic rings with three-dimensional scaffolds like BCBs can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. chemrxiv.orguzh.ch The rigid, non-planar structure of BCBs offers a distinct spatial arrangement of substituents compared to flat aromatic systems.

Furthermore, the central carbon-carbon bond of the BCB framework exhibits significant p-character, making it behave like a π-bond in some reactions. This allows BCBs to participate in a range of reactions typically associated with alkenes, such as cycloadditions and reactions with electrophiles and nucleophiles. scienovate.com This reactivity has been exploited to construct a diverse array of molecular architectures, including substituted cyclobutanes and other bicyclic systems. nih.gov

Theoretical and Synthetic Challenges Posed by the Bicyclo[1.1.0]butane Core

The very feature that makes the bicyclo[1.1.0]butane core so reactive—its high strain energy—also presents significant theoretical and synthetic challenges. From a theoretical standpoint, accurately modeling the electronic structure and predicting the reactivity of such a strained system requires sophisticated computational methods. The unusual bonding of the central C1-C3 bond, which is neither a pure σ-bond nor a pure π-bond, has been a subject of ongoing theoretical interest.

Synthetically, the high reactivity of BCBs means that they can be sensitive and prone to undesired rearrangements or decomposition. nih.gov The introduction of substituents onto the bicyclo[1.1.0]butane framework, particularly at the bridgehead positions, can be challenging and often requires carefully designed synthetic routes. nih.gov Accessing 1,3-disubstituted BCBs, for instance, is more difficult than preparing their monosubstituted counterparts. nih.gov

Overview of Research Directions for Bicyclo[1.1.0]butane-1,3-dicarbonitrile

While much of the research on bicyclo[1.1.0]butanes has focused on monosubstituted derivatives, this compound stands out as a particularly interesting and synthetically accessible 1,3-disubstituted derivative. Its synthesis has been achieved through methods such as transannular cyclization, and its structure was one of the first BCBs to be confirmed by X-ray crystallography. researchgate.netscienovate.comgoogle.com

Current and future research on this compound is likely to focus on several key areas:

Polymer Chemistry: The presence of two nitrile groups suggests that this compound could be a valuable monomer for the synthesis of novel polymers. Research has already shown that the polymerization of dimethyl bicyclobutane-1,3-dicarboxylate leads to a polymer with high trans stereochemistry. It is plausible that poly(this compound) could exhibit enhanced thermal stability and mechanical properties, such as a high Young's Modulus.

Materials Science: The rigid, three-dimensional structure of the bicyclobutane core, combined with the polar nitrile functional groups, could lead to materials with interesting properties, such as high thermal stability and specific mechanical characteristics.

Medicinal Chemistry: As a highly functionalized, rigid, three-dimensional scaffold, this compound could serve as a unique building block for the synthesis of novel drug candidates. The nitrile groups can be further transformed into other functional groups, allowing for the creation of a diverse library of compounds for biological screening.

Strain-Release Chemistry: The dinitrile substitution is expected to influence the reactivity of the bicyclobutane core. Further exploration of its participation in strain-release reactions could lead to the development of new synthetic methodologies for the construction of complex, highly functionalized cyclobutane derivatives.

Properties of Poly(this compound) (Predicted)

PropertyPredicted CharacteristicPotential Application
Thermal StabilityEnhanced (e.g., Td = 280°C) High-performance polymers, specialty plastics
Young's ModulusEnhanced (e.g., 2.1 GPa) Strong and rigid materials

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2 B14697948 Bicyclo[1.1.0]butane-1,3-dicarbonitrile CAS No. 27184-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27184-67-4

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

bicyclo[1.1.0]butane-1,3-dicarbonitrile

InChI

InChI=1S/C6H4N2/c7-3-5-1-6(5,2-5)4-8/h1-2H2

InChI Key

MPZGGKFUZXVBCL-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C#N)C#N

Origin of Product

United States

Strategic Synthesis of Bicyclo 1.1.0 Butane 1,3 Dicarbonitrile and Substituted Analogs

Classical Synthetic Approaches to the Bicyclo[1.1.0]butane Core

The construction of the bicyclo[1.1.0]butane skeleton has been approached through several classical methods, each aiming to efficiently form the strained bicyclic system from more stable precursors.

A significant portion of the literature on BCB synthesis involves intramolecular substitution reactions. chemrxiv.org These methods typically rely on the generation of a carbanion on a cyclobutane (B1203170) or cyclopropane (B1198618) ring that is suitably positioned to displace a leaving group and form the central C1-C3 bond of the bicyclobutane system. For instance, the base-catalyzed 1,3-dehydrohalogenation of a substituted cyclobutane can lead to the formation of a BCB. chemrxiv.org Similarly, carbanions generated from cyclopropyl (B3062369) precursors can undergo intramolecular ring closure to yield the BCB core. acs.org A notable example involves the use of organolithium reagents to facilitate a lithium-halogen exchange on a halogenated cyclopropane, which then undergoes intramolecular SN2 displacement to form the bicyclic structure. nih.gov

Intramolecular [2+1] cycloaddition reactions represent another key strategy for constructing the BCB framework. chemrxiv.org This approach involves the generation of a carbene that subsequently adds across a carbon-carbon double bond within the same molecule to form the second cyclopropane ring of the bicyclobutane system. Transition metal catalysts, particularly those based on dirhodium, are often employed to facilitate the decomposition of diazo compounds, which serve as carbene precursors. nih.gov This methodology has been successfully applied to generate BCBs from precursors containing both a diazo group and an alkene moiety, enabling the formation of the strained C-C bond under controlled conditions. chemrxiv.orgnih.gov

The ring closure of specifically designed precursors is a fundamental method for BCB synthesis. One of the earliest and most direct methods is the intramolecular Wurtz reaction, which involves the reductive coupling of a 1,3-dihalocyclobutane using a metal such as sodium. orgsyn.org This reaction efficiently forms the central bond of the bicyclobutane system.

A more versatile approach involves the generation of bicyclo[1.1.0]butyllithium intermediates from gem-dibromocyclopropanes. This is typically achieved through sequential transmetalation reactions with alkyllithium reagents, which can then be trapped with various electrophiles to yield functionalized BCBs. Another pathway utilizes dibromocyclopropylmethyl bromides, which undergo lithium-halogen exchange to form bromo-bicyclo[1.1.0]butanes, providing a modular route to diverse derivatives. nih.gov

The Simmons-Smith reaction, a well-established method for cyclopropanation, has been adapted for the synthesis of the bicyclo[1.1.0]butane skeleton. One such strategy involves an intramolecular, amide-directed Simmons-Smith cyclopropanation of propargyl amides, which assembles the bicyclic core in a cascade reaction. More recently, a revisited Simmons-Smith type zincocyclopropanation using bromoform (B151600) as the carbenoid source has been reported for the synthesis of 2-substituted and 2,4-disubstituted bicyclo[1.1.0]butanes, expanding the scope of accessible substitution patterns on the BCB scaffold. rsc.org

Advanced Functionalization Strategies for Bicyclo[1.1.0]butane Bridgehead Positions

While classical methods are effective for constructing the core, functionalizing the bridgehead positions of a pre-formed bicyclo[1.1.0]butane presents a significant challenge due to the inherent strain and reactivity of the central C-C bond. nih.govnih.gov Modern strategies have focused on late-stage functionalization, which allows for the diversification of BCB structures from a common intermediate.

A breakthrough in the functionalization of BCBs has been the development of palladium-catalyzed cross-coupling reactions at the bridgehead position. nih.govrsc.orgrsc.org This approach enables the late-stage introduction of a wide variety of substituents, including arenes and heteroarenes, onto the BCB scaffold. nih.govrsc.org The general strategy involves a directed metalation of a BCB bearing a directing group (such as a sulfone or amide) using a strong base like tert-butyllithium (B1211817) (t-BuLi) or sec-butyllithium (B1581126) (s-BuLi). nih.gov This generates a bridgehead carbanion, which is then transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc intermediate. nih.govrsc.org

This organozinc species subsequently undergoes a Negishi-type cross-coupling reaction with an aryl or heteroaryl halide in the presence of a palladium catalyst. nih.gov A critical aspect of this methodology is the use of electron-rich phosphine (B1218219) ligands with the palladium(0) catalyst, which helps to minimize potential side reactions like the isomerization of the BCB to a cyclobutene, a process that can be promoted by palladium(II) species. nih.govrsc.org This method has demonstrated broad functional group tolerance, accommodating groups such as nitriles, esters, and halides on the coupling partner. nih.gov

The table below illustrates the scope of a directed metalation and palladium-catalyzed Negishi cross-coupling to prepare various bridge-arylated bicyclo[1.1.0]butanes.

EntryAryl Iodide PartnerDirecting GroupLithiation ConditionsProductYield (%)
14-IodoanisolePhenyl Sulfonet-BuLi, THF, -78 °C3a71
24-IodobenzonitrilePhenyl Sulfonet-BuLi, THF, -78 °C3b84
3Methyl 4-iodobenzoatePhenyl Sulfonet-BuLi, THF, -78 °C3c80
41-Iodo-4-nitrobenzenePhenyl Sulfonet-BuLi, THF, -78 °C3d60
51-Bromo-4-iodobenzenePhenyl Sulfonet-BuLi, THF, -78 °C3e74
61-Iodo-2-methylbenzenePhenyl Sulfonet-BuLi, THF, -78 °C3f74
71-Iodo-2-(trifluoromethyl)benzenePhenyl Sulfonet-BuLi, THF, -78 °C3g68

Data adapted from reference nih.govacs.org. Reaction conditions: 1) Lithiation, 2) Transmetalation with ZnCl₂, 3) Pd(dba)₂, CyJPhos, Aryl Iodide, THF, 65 °C.

This powerful strategy provides a modular and efficient route to 1,3-disubstituted BCBs, including those that could serve as precursors to bicyclo[1.1.0]butane-1,3-dicarbonitrile. nih.gov

Generation and Reactivity of Bicyclo[1.1.0]butyllithium Intermediates

A versatile and widely applicable method for the functionalization of the bicyclo[1.1.0]butane scaffold involves the generation of bicyclo[1.1.0]butyllithium (BCB-Li) intermediates. nih.govresearcher.life These organometallic species serve as potent nucleophiles, enabling the introduction of a wide array of substituents at the bridgehead positions.

The generation of BCB-Li typically starts from readily available precursors such as gem-dibromocyclopropanes or 1,1,3-trihalocyclobutanes. nih.gov Traditional batch protocols often require the sequential use of two different organolithium reagents, such as methylithium (MeLi) followed by tert-butyllithium (t-BuLi), at cryogenic temperatures (e.g., -78 °C). nih.gov A more general approach involves the treatment of 1,1,3-trihalides with two equivalents of an alkyllithium reagent to produce the bicyclobutyllithium species. nih.gov

Recent advancements have introduced more practical and scalable methods using continuous flow technology. researcher.life This approach allows for the generation and subsequent functionalization of BCB-Li in a streamlined, one-flow process, eliminating the need to isolate the highly reactive intermediate. researcher.life Notably, this flow method can utilize a single, less hazardous organolithium reagent like sec-butyllithium (s-BuLi) and operates at significantly higher temperatures (0 °C compared to -78 °C), enhancing both safety and efficiency. researcher.life Furthermore, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed as alternatives to traditionally used tetrahydrofuran (B95107) (THF) and diethyl ether. nih.gov

Once generated, bicyclo[1.1.0]butyllithium exhibits robust reactivity with a diverse range of electrophiles. researchgate.net It can be effectively trapped to yield a variety of functionalized BCB derivatives. nih.gov

Table 1: Reactivity of Bicyclo[1.1.0]butyllithium with Various Electrophiles

Electrophile Class Product Type
Aldehydes (Aromatic, α,β-unsaturated) Secondary Alcohols
Ketones (Aromatic, Heteroaromatic, Aliphatic) Tertiary Alcohols
Imines Substituted Amines
Weinreb Amides Ketones

This reactivity profile underscores the utility of BCB-Li as a pivotal intermediate for accessing substituted bicyclo[1.1.0]butane analogs. rsc.orgnih.gov

Introduction of Nitrile Substituents via Directed Synthetic Pathways

The synthesis of bicyclo[1.1.0]butanes bearing nitrile groups, particularly the target compound this compound, requires specific synthetic strategies. While direct cyanation of bicyclo[1.1.0]butyllithium with cyanogen (B1215507) sources is a plausible route, other directed pathways have been reported.

One established method involves the intramolecular cyclization of a substituted cyclobutane precursor. Sieja and Hall demonstrated that BCBs with nitrile substituents can be prepared from 3-alkoxycyclobutanones. rsc.org The synthetic sequence involves the reaction of the cyclobutanone (B123998) with a Grignard reagent, conversion of the resulting alcohol to a tertiary chloride, and subsequent treatment with magnesium metal in refluxing THF to induce the 1,3-dehydrohalogenation and formation of the bicyclic system. rsc.org

Another pathway involves building the functionalized scaffold and then forming the bicyclic structure. The synthesis of 1,3-dicyanobicyclo[1.1.0]butane has been explicitly reported in the literature, and its structure was confirmed by X-ray analysis. researchgate.netdntb.gov.ua This suggests that pathways starting from appropriately substituted cyclobutane precursors are viable for creating 1,3-disubstituted derivatives.

Furthermore, functional group manipulation on a pre-formed BCB skeleton provides another route. For instance, a BCB Weinreb amide, synthesized from lithiated BCB and N-methoxy-N-methylcyanoformamide, can serve as a precursor. rsc.org While not a direct introduction of a nitrile, the Weinreb amide is a versatile functional group that can be converted to other functionalities, potentially including a nitrile group through multi-step sequences.

Convergent and Divergent Synthetic Routes to this compound

Accessing the 1,3-dicarbonitrile derivative can be approached through various synthetic strategies, including transformations from other strained ring systems and classical cyclization reactions.

Transformations from Bicyclo[1.1.1]pentane Precursors

A recently developed two-step process provides an innovative route to substituted bicyclo[1.1.0]butanes from bicyclo[1.1.1]pentane (BCP) precursors. chemrxiv.org This method circumvents the direct construction of the highly strained BCB core by rearranging a less strained, yet still energetic, bicyclic system.

The process begins with the generation of 1-iodo-3-substituted-bicyclo[1.1.1]pentanes via a metal-free, photo-Hunsdiecker reaction of the corresponding BCP carboxylic acids. chemrxiv.org This decarboxylative iodination proceeds under mild conditions at room temperature. The resulting iodo-BCPs are then transformed into substituted BCBs upon reaction with various nucleophiles in a polar aprotic solvent like sulfolane. chemrxiv.org While the reported examples focus on amine and thiol nucleophiles, this transformation highlights a potential, albeit currently undemonstrated, pathway toward nitrile-substituted BCBs by employing a cyanide nucleophile in the second step.

Table 2: Two-Step Synthesis of BCBs from BCPs

Step Reaction Name Precursor Reagents Product
1 Photo-Hunsdiecker BCP-carboxylic acid Iodo-reagent, light Iodo-BCP

Directed Dehydrohalogenation Reactions to Form Bicyclo[1.1.0]butane Derivatives

A foundational method for constructing the bicyclo[1.1.0]butane skeleton is through the intramolecular dehydrohalogenation of 1,3-dihalocyclobutanes. orgsyn.org This reaction is a high-yield example of an intramolecular Wurtz reaction, where the spatial proximity of the two halogen atoms in a cis-configuration directs the formation of the central C1-C3 bond. orgsyn.org

The classic procedure involves reacting 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium in a refluxing solvent like dioxane. orgsyn.org The use of a metal reductant effects the removal of both halogen atoms and facilitates the formation of the strained bicyclic product. orgsyn.org This intramolecular coupling is significantly more efficient than its intermolecular counterpart, which is often plagued by side reactions. orgsyn.org

This strategy can be applied to substituted cyclobutanes, providing a directed route to corresponding BCB derivatives. For the synthesis of this compound, this would necessitate a precursor such as 1,3-dihalo-1,3-dicyanocyclobutane. The success of this approach hinges on the stability of the cyanated precursor under the strongly reducing reaction conditions. Base-catalyzed 1,3-dehydrohalogenation has also been reported as a mechanistic pathway for converting cyclobutanes to bicyclobutanes, offering an alternative to metal-mediated reactions. chemrxiv.org

Mechanistic Investigations into Bicyclo 1.1.0 Butane Reactivity and Bond Activation

Strain-Release Driven C–C Bond Cleavage Mechanisms

The primary driving force for the reactions of bicyclo[1.1.0]butanes is the release of strain energy upon cleavage of the central C1–C3 bond. nih.gov This process leads to the formation of more stable, less strained cyclobutane (B1203170) derivatives. The cleavage of this bond can be initiated by thermal, photochemical, or chemical means, and the specific mechanism is highly dependent on the reaction conditions and the nature of the substituents on the bicyclo[1.1.0]butane core. rsc.orgnih.gov

In the case of bicyclo[1.1.0]butane-1,3-dicarbonitrile, the two nitrile groups at the bridgehead positions are strongly electron-withdrawing. This electronic feature is expected to significantly influence the C1–C3 bond, making it more susceptible to certain types of cleavage. Theoretical studies on substituted bicyclo[1.1.0]butanes have shown that bridgehead substituents can modulate the length and strength of the central bond. nih.gov While specific experimental data on the C-C bond cleavage of this compound is limited, the general principles of strain-release chemistry of bicyclo[1.1.0]butanes with electron-withdrawing groups provide a framework for understanding its reactivity. researchgate.net The cleavage can proceed through either homolytic or heterolytic pathways, leading to a variety of reactive intermediates. nih.gov

Recent research has explored various catalytic systems to control the regioselectivity of C-C bond cleavage in bicyclo[1.1.0]butane derivatives. For instance, transition-metal-catalyzed transformations have been shown to proceed via mechanisms involving oxidative addition of the central or lateral C-C bond to the metal center. nih.gov DFT calculations on related systems suggest that the reaction pathway can be finely tuned by the choice of catalyst and substituents. nih.gov

Homolytic Pathways and Radical Intermediates

Homolytic cleavage of the central C-C bond in bicyclo[1.1.0]butanes is a common pathway, particularly in photochemical and radical-initiated reactions. This cleavage leads to the formation of diradical or radical ion intermediates, which are key to understanding many of the observed transformations.

The formation of bicyclo[1.1.0]butyl radical cations can be achieved through single-electron oxidation, often facilitated by photoredox catalysis. researchgate.netchemrxiv.orgnih.gov These radical cations are highly reactive intermediates that can undergo a variety of subsequent reactions. The synthetic utility of these intermediates has been demonstrated in [2π + 2σ] cycloaddition reactions with alkenes to form bicyclo[2.1.1]hexane scaffolds. researchgate.netchemrxiv.orgnih.gov

For this compound, the presence of two electron-withdrawing nitrile groups would lower its oxidation potential, making the formation of the corresponding radical cation more accessible. DFT calculations on sterically crowded bicyclo[1.1.0]butane radical cations have shown that substitution can significantly affect the geometry and stability of these species. nih.govresearchgate.net The radical cation of the dicarbonitrile derivative is expected to be electrophilic and would readily react with nucleophilic species. diva-portal.org Mechanistic investigations involving radical trapping experiments and computational studies on similar systems support the formation of these radical cation intermediates. diva-portal.org

Table 1: Reactivity of Bicyclo[1.1.0]butyl Radical Cations
Reaction TypeKey IntermediateTypical ReagentsProduct TypeReference
[2π + 2σ] CycloadditionBicyclo[1.1.0]butyl radical cationAlkenes (activated and non-activated)Bicyclo[2.1.1]hexanes researchgate.netnih.gov
Nucleophilic AdditionBicyclo[1.1.0]butyl radical cationAllyl alcoholSubstituted cyclobutanes diva-portal.org
PhotooxygenationBicyclo[1.1.0]butyl radical cationAir (O₂)Epoxyketones/epoxyaldehydes diva-portal.org

Diradical intermediates are proposed in several thermal and photochemical reactions of bicyclo[1.1.0]butanes. uzh.ch The homolytic cleavage of the central C1-C3 bond can lead to a 1,3-cyclobutanyl diradical. The fate of this diradical then determines the final product distribution. For instance, in the absence of trapping agents, these diradicals can undergo rearrangements or fragmentations.

While direct spectroscopic observation of diradical intermediates from this compound is challenging, their existence is often inferred from the stereochemical outcomes of reactions and trapping experiments. The stability and reactivity of the diradical would be influenced by the nitrile substituents, which can stabilize the radical centers through resonance.

Single Electron Transfer (SET) is a key mechanism for initiating the radical-mediated transformations of bicyclo[1.1.0]butanes. rsc.org Photochemical reactions, in particular, often proceed through an SET pathway where a photosensitizer transfers an electron to or from the bicyclo[1.1.0]butane, leading to the formation of a radical ion. rsc.org

In the context of this compound, its electron-deficient nature would make it a good electron acceptor in a reductive SET process or a substrate for oxidative SET to form a radical cation, as discussed previously. The feasibility of an SET process can often be predicted by the redox potentials of the bicyclo[1.1.0]butane derivative and the reaction partners.

Heterolytic Pathways and Polar Additions

Heterolytic cleavage of the central C-C bond in bicyclo[1.1.0]butanes is also a prevalent reaction pathway, particularly in the presence of nucleophiles or electrophiles. The significant p-character of the C1-C3 bond allows it to react in a manner analogous to a π-bond. researchgate.net

The bridgehead carbons of bicyclo[1.1.0]butanes can be susceptible to nucleophilic attack, leading to the cleavage of the central bond and the formation of a cyclobutyl anion. The regioselectivity of this attack is highly dependent on the substituents present on the bicyclo[1.1.0]butane ring. researchgate.net For bicyclo[1.1.0]butane derivatives bearing electron-withdrawing groups, such as the 1,3-dicarbonitrile, the bridgehead carbons are rendered more electrophilic, thus facilitating nucleophilic addition. researchgate.net

A wide variety of nucleophiles, including organometallics, thiolates, and amides, have been shown to react with bicyclo[1.1.0]butane derivatives. nih.gov The resulting cyclobutyl carbanion can then be trapped by an electrophile, leading to the formation of 1,3-disubstituted cyclobutanes. The reaction of bicyclo[1.1.0]butyl boronate complexes with electrophiles is a notable example of this type of reactivity, providing access to a diverse range of functionalized cyclobutanes.

Table 2: Examples of Nucleophilic Additions to Bicyclo[1.1.0]butane Derivatives
Bicyclo[1.1.0]butane DerivativeNucleophileProductReference
1-(Arylsulfonyl)bicyclo[1.1.0]butaneOrganocupratesSubstituted (arylsulfonyl)cyclobutanes nih.gov
Bicyclo[1.1.0]butyl boronate estersVarious heteroatom nucleophiles (O, S, N)α-Heteroatom-substituted cyclobutylboronic esters researchgate.net
General Bicyclo[1.1.0]butanesOrganolithiums, lithium thiolates, lithium amidesSubstituted cyclobutanes nih.gov

Electrophilic Activations and Reactions

The high p-character of the central C1-C3 bond in bicyclo[1.1.0]butanes makes them susceptible to reactions with electrophiles. Activation is often required to facilitate these transformations. While specific studies on this compound are not detailed in the provided search results, research on other BCB derivatives, such as bicyclo[1.1.0]butyl boronate complexes, demonstrates a general pathway for electrophilic reactions. These highly strained boronate complexes react with a wide array of electrophiles, leading to a diastereoselective difunctionalization of the central C-C σ-bond. This process yields diverse 1,1,3-trisubstituted cyclobutanes.

Computational studies on related systems, such as Lewis acid-catalyzed cycloadditions, suggest that a Lewis acid-activated BCB ketone can act as an electrophile, reacting with a nucleophilic partner. This mode of reactivity is contrary to pathways where the BCB acts as a nucleophile. The electrophilic activation of the BCB core is a key step, enhancing its reactivity towards subsequent bond-forming events.

Table 1: Examples of Electrophilic Reactions with Bicyclo[1.1.0]butane Derivatives

BCB Derivative Electrophile Product Type Reference
Bicyclo[1.1.0]butyl boronate complexes Various electrophiles 1,1,3-Trisubstituted cyclobutanes
Ketone-substituted BCBs Ketenes (with Lewis Acid) Bicyclo[2.1.1]hexan-2-ones

Pericyclic Reactions and Thermal Rearrangements

Pericyclic reactions and thermal rearrangements represent a significant class of transformations for strained molecules like bicyclo[1.1.0]butanes. These reactions are driven by the release of significant ring strain, estimated to be around 64–66 kcal/mol for the parent compound.

The thermal isomerization of bicyclo[1.1.0]butane to buta-1,3-diene is a classic example of a pericyclic reaction governed by orbital symmetry rules. Computational studies on the parent, unsubstituted bicyclo[1.1.0]butane have extensively investigated the potential pathways for this transformation.

Two primary concerted mechanisms are considered:

Conrotatory Pathway: This pathway involves a synchronous rotation of the two methylene (B1212753) groups in the same direction as the C2-C4 bond breaks. This process is generally found to be the lower energy pathway.

Disrotatory Pathway: This pathway involves the methylene groups rotating in opposite directions. It is typically associated with a higher activation barrier compared to the conrotatory path.

Table 2: Calculated Activation Barriers for Isomerization of Unsubstituted Bicyclo[1.1.0]butane

Isomerization Pathway Calculated Barrier (PT2) Reference
Concerted Conrotatory ~42 kcal/mol
Concerted Disrotatory ~56 kcal/mol

Bicyclo[1.1.0]butanes can participate as three-atom components in various cycloaddition reactions, providing access to complex bicyclic scaffolds. These reactions often leverage the strain of the BCB core as a driving force. Intramolecular versions of these cycloadditions offer an efficient route to fused-ring systems.

Studies on bicyclo[1.1.0]butanes activated by an aromatic group have shown that they undergo highly chemoselective and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. For instance, BCBs tethered to a cinnamyl amide participate in an intramolecular cycloaddition, whereas those with an N-allyl amide prefer a formal ene reaction. The first intramolecular [2π+2σ] cycloadditions of BCBs were shown to be an efficient pathway to ring-fused bicyclo[2.1.1]hexanes (BCHs). While specific examples involving this compound are not available, the electron-withdrawing nature of the nitrile groups would likely influence the electronic demand and feasibility of such cycloadditions.

Factors Influencing Regioselectivity and Diastereoselectivity in Bicyclo[1.1.0]butane Transformations

The outcomes of reactions involving substituted bicyclo[1.1.0]butanes are highly dependent on factors that control regioselectivity and diastereoselectivity. The substitution pattern on the BCB core is a primary determinant of this selectivity.

In the difunctionalization of bicyclo[1.1.0]butyl boronate complexes, the pre-installed boronate group governs both the regio- and diastereoselectivity of the resulting 1,1,3-trisubstituted cyclobutanes. Similarly, in a diastereoselective 1,3-nitrooxygenation of BCBs, the reaction yields substituted cyclobutane scaffolds with excellent diastereoselectivity, which can be rationalized by the isomerization to a more thermodynamically stable product during purification.

Computational studies have been used to rationalize the high diastereoselectivity observed in many BCB reactions, suggesting either concerted or stepwise mechanisms depending on the specific reactants and conditions. For this compound, the symmetrical substitution pattern would simplify regiochemical considerations in additions across the central bond. However, the stereoelectronic effects of the two nitrile groups would be critical in directing the facial selectivity of approaching reagents, thereby controlling the diastereoselectivity of the transformation.

Advanced Reactivity Profiles and Transformational Chemistry of Bicyclo 1.1.0 Butanes

Photochemical Activation Strategies for Bicyclo[1.1.0]butane Systemsnih.govrsc.org

The resurgence of photochemistry has provided powerful tools for activating bicyclo[1.1.0]butanes. nih.gov Photochemical strain-release reactions, which typically proceed through single electron transfer (SET) or energy transfer (EnT) mechanisms, have opened new avenues for innovative transformations of these strained systems. nih.govrsc.org

A novel approach to activating bicyclo[1.1.0]butanes involves oxidative activation using organophotocatalysis. diva-portal.org This method stands in contrast to more established strain-release pathways involving nucleophilic addition or reductive activation. diva-portal.org By employing a strongly oxidizing acridinium (B8443388) organophotocatalyst, a formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes can be achieved, yielding bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgdiva-portal.org

The mechanism is initiated by the single-electron oxidation of the BCB by the excited photocatalyst, generating a bicyclo[1.1.0]butyl radical cation. nih.govnih.gov This highly reactive intermediate then engages with an alkene coupling partner in a regio- and diastereoselective [2π + 2σ] cycloaddition. nih.govnih.gov A key advantage of this photoredox-catalyzed approach is its broad scope, particularly its effectiveness with nonactivated alkenes, which have been challenging substrates in other cycloaddition strategies. nih.govnih.gov Mechanistic studies, including electrochemical and computational analyses, support the proposed oxidative pathways. diva-portal.org

The interplay between the specific bicyclo[1.1.0]butane and the alkene determines the reaction mechanism, leading to regiodivergent pathways that can provide complementary products with high selectivity. diva-portal.orgdiva-portal.org

Table 1: Organophotocatalyzed [2σ+2π] Cycloaddition of BCBs

BCB SubstrateCoupling PartnerPhotocatalystProductYield (%)Regioselectivity
Ketone-substituted BCBStyrene4CzIPNBicyclo[2.1.1]hexane77>20:1
Ketone-substituted BCBAldehydeAcridiniumOxabicyclo[2.1.1]hexaneN/AHigh
Ester-substituted BCBNonactivated AlkeneAcridiniumBicyclo[2.1.1]hexaneN/AHigh

Data synthesized from reported findings. diva-portal.orgdiva-portal.org

Energy transfer (EnT) represents an alternative photochemical strategy for activating BCBs, enabling strain-release driven transformations without the need for an electron transfer event. nih.govnsf.gov This approach is particularly effective for the synthesis of bicyclo[2.1.1]hexanes via a [2π + 2σ] cycloaddition with alkenes. nih.gov The process involves the sensitization of a substituent on the BCB, such as an aryl ketone, by an appropriate photosensitizer. nsf.gov

Upon irradiation, the sensitizer (B1316253) absorbs light and transfers its triplet energy to the BCB substrate. This energy transfer populates the triplet state of the BCB, leading to the cleavage of the central C1-C3 bond and the formation of a diradical intermediate. diva-portal.org This intermediate can then be trapped by an alkene to form the bicyclo[2.1.1]hexane product. nih.gov The choice of sensitizer is critical; for instance, a naphthyl ketone-substituted BCB was effectively sensitized using 2-isopropylthioxanthone (B132848) (ITX), which has a suitable triplet energy. nsf.gov This EnT-driven method provides a new strategy for accessing diverse saturated bicyclic structures that are of increasing importance in medicinal chemistry. nih.govnsf.gov

Table 2: Key Parameters in EnT-Driven BCB Cycloaddition

ParameterDescriptionExample
BCB SubstituentMust be capable of being sensitized.Naphthyl ketone
SensitizerMust have appropriate triplet energy to transfer to the BCB.2-Isopropylthioxanthone (ITX)
Reaction Type[2π + 2σ] CycloadditionBCB + Alkene
ProductSaturated bicyclic scaffold.Bicyclo[2.1.1]hexane

Information based on studies of EnT-driven transformations. nsf.gov

Transition Metal-Catalyzed Reactions

Transition metals offer a versatile platform for catalyzing a wide array of transformations involving bicyclo[1.1.0]butanes, from cross-coupling reactions to complex rearrangements and spirocyclizations.

Palladium catalysis has been successfully employed for the late-stage functionalization of pre-formed bicyclo[1.1.0]butanes, enabling the diversification of substituents at the bridgehead position. nih.govrsc.org This approach is significant because the synthesis of 1,3-disubstituted BCBs can be challenging. nih.govsemanticscholar.org The strategy often involves a directed metalation of a bridge position, followed by a palladium-catalyzed cross-coupling with various partners. nih.gov

A potential challenge in using palladium catalysis with BCBs is the competing rearrangement where Pd(II) species can promote the electrophilic cleavage of the central C1–C3 bond. semanticscholar.org This issue can be mitigated by using electron-rich Pd(0) catalysts, which lower the π-acidity of the palladium complex and favor the desired cross-coupling pathway over isomerization. nih.govsemanticscholar.org This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the BCB scaffold in high yields. nih.gov

Table 3: Palladium-Catalyzed Bridgehead Cross-Coupling of BCBs

Directing GroupBaseCoupling PartnerCatalyst SystemProductYield (%)
Amides-BuLiAryl IodidesPd(dba)₂ / CyJPhosBridge-Aryl Substituted BCB Amides60-84
SulfonePhLiIodobenzenePd(dba)₂ / CyJPhos1-Phenyl-3-(phenylsulfonyl)BCBN/A

Data sourced from studies on late-stage BCB functionalization. nih.gov

The high ring strain of BCBs can be harnessed as a driving force in cycloaddition reactions to build complex spirocyclic systems. nih.gov Scandium(III) triflate (Sc(OTf)₃) has been identified as an effective Lewis acid catalyst for the spirocyclization of simple BCBs with azomethine imines. nih.govrsc.orgresearchgate.net This transformation provides access to previously inaccessible 6,7-diazaspiro[3.4]octanes, which are spirocyclic scaffolds of interest in medicinal chemistry. nih.govrsc.org

The reaction proceeds via a strain-release driven mechanism where the Lewis acid activates the azomethine imine, facilitating its reaction with the BCB. nih.gov The scope of the reaction is broad, tolerating a variety of substituents on both the BCB and the azomethine imine partner. nih.govresearchgate.net For instance, pyrazole (B372694) amide-substituted BCBs with electron-donating or electron-withdrawing groups on the aryl ring at the bridgehead position react efficiently, providing the desired spirocyclic products in good yields (53-86%). nih.gov

Homogeneous gold(I) catalysis is a powerful tool for promoting complex rearrangements and cycloisomerization reactions, particularly those involving strained molecules and unsaturated systems like enynes. beilstein-journals.orgnih.gov While specific examples focusing solely on bicyclo[1.1.0]butane-1,3-dicarbonitrile are not prominent, the principles of gold-catalyzed rearrangements of strained rings are applicable. Gold(I) complexes are highly alkynophilic and can activate alkynes toward nucleophilic attack, even in the presence of other functional groups. nih.govresearchgate.net

In the context of strained systems, gold(I) catalysts can initiate skeletal rearrangements by coordinating to a reactive bond. beilstein-journals.org For transformations involving bicyclo[1.1.0]butanes, a plausible pathway would involve the coordination of the gold(I) catalyst to the strained C1-C3 bond, facilitating its cleavage and subsequent rearrangement to form new carbocyclic frameworks. These transformations often proceed through cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can evolve through various pathways to yield complex molecular architectures. nih.govresearchgate.net

Reactions with N-Heteroarenes and Other Donor/Acceptor Systems

The unique electronic and steric properties of activated bicyclo[1.1.0]butanes, such as the dicarbonitrile derivative, enable novel transformations with various partners, including nitrogen-containing aromatic systems and other donor-acceptor molecules. These reactions often proceed under photoredox catalysis, leveraging the strained ring system's ability to engage in single-electron transfer (SET) processes.

A notable transformation involves the diastereoselective insertion of BCBs into the C–S bond of C2-thioether aza-arenes, providing access to hybrid cyclobutane-tethered N-heteroarenes. nih.govrsc.org This process is typically initiated by an oxidative activation of the N-heteroarene by a photocatalyst. nih.govrsc.org The resulting N-heteroarene radical cation then reacts with the BCB. researchgate.net While the scope of BCBs in these reactions has been demonstrated with ketone and ester substituents, the electron-withdrawing nature of the dinitrile groups in this compound suggests it would be a competent partner in similar transformations. nih.gov

Mechanistic studies, including quantum yield determination and radical trapping experiments, support a concerted mechanism for the C–S bond scission and product formation following the initial radical addition. nih.gov The reaction exhibits a broad scope with respect to both the N-heteroarene and the BCB, tolerating various functional groups. nih.govresearchgate.net

Table 1: Representative Examples of BCB Reactions with N-Heteroarenes
BCB Substituent (R)N-HeteroareneCatalystConditionsYieldReference
-COPh2-(Methylthio)quinolineAcridinium photocatalystBlue LED, ACN, rtGood nih.gov
-COOEt2-(Methylthio)pyridineAcridinium photocatalystBlue LED, ACN, rtModerate-Good nih.gov

The inherent strain and the donor-acceptor nature of substituted BCBs also allow them to act as 1,3-dipolar zwitterionic synthons, reacting with various dipolarophiles. This reactivity opens pathways to diverse carbocyclic and heterocyclic scaffolds. researchgate.net

Formal Cycloaddition Reactions and Ring Expansions

The high strain energy of the bicyclo[1.1.0]butane core (approx. 64–66 kcal/mol) is a powerful driving force for reactions that involve the cleavage of the central C1-C3 bond. diva-portal.org This reactivity is harnessed in formal cycloaddition and ring-enlargement reactions to construct larger, more complex bicyclic systems.

One of the most significant applications of BCBs is their participation in formal [2σ+2π] cycloadditions with various π-systems, such as alkenes and aldehydes, to afford bicyclo[2.1.1]hexane (BCH) scaffolds. diva-portal.orgnih.gov These products are of considerable interest in medicinal chemistry as saturated, three-dimensional bioisosteres of benzene (B151609) rings. nih.govresearchgate.net

This transformation can be initiated through several methods, including thermal activation, Lewis acid catalysis, and, more recently, photoredox catalysis. diva-portal.orgnih.govrsc.org Photocatalytic methods, using either energy transfer or oxidative activation, can generate a diradical or radical cation intermediate from the BCB, which is then trapped by an alkene in a stepwise cycloaddition. diva-portal.orgnih.gov For instance, using a strongly oxidizing acridinium organophotocatalyst, formal [2σ+2π] cycloadditions between BCBs and alkenes proceed efficiently. diva-portal.org

Lewis acid catalysis has also proven effective. chemrxiv.org For example, Sc(OTf)₃ can catalyze the formal (3+2) cycloaddition between BCBs and silyl (B83357) enol ethers to produce BCHs. researchgate.net Similarly, hexafluoroisopropanol (HFIP) has been shown to promote the cycloaddition of BCBs with α-cyano chalcones, acting as a hydrogen-bond activator and stabilizer of cationic intermediates. rsc.org

Table 2: Selected Methods for [2σ+2π] Cycloaddition to Bicyclo[2.1.1]hexanes
BCB Substituentπ-System PartnerActivation MethodCatalyst/PromoterProductReference
KetoneStyrenePhotoredox (Oxidative)Acridinium saltBicyclo[2.1.1]hexane diva-portal.org
Naphthyl KetoneAlkenePhotoredox (Energy Transfer)ThioxanthoneBicyclo[2.1.1]hexane nih.gov
Esterα-Cyano ChalconeH-Bond ActivationHFIPBicyclo[2.1.1]hexane rsc.org
AmideEnamideLewis AcidSc(OTf)₃2-Amino-bicyclo[2.1.1]hexane rsc.org

The construction of nitrogen-containing bicyclic systems, such as azabicyclo[2.1.1]hexanes, can be achieved through the ring-enlargement of BCB derivatives. A prominent strategy involves the Lewis acid-catalyzed formal (3+2) cycloaddition of BCBs with imines. researchgate.net This reaction is chemodivergent, with N-arylimines typically yielding the desired azabicyclo[2.1.1]hexanes, while N-alkylimines may follow a different pathway to produce cyclobutenyl methanamines. nih.gov

In a related context, 1-azabicyclo[1.1.0]butanes, which are nitrogen analogues of BCBs, can also undergo formal cycloadditions across the central C-N bond. For example, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes like dimethyl dicyanofumarate results in the formation of 1-azabicyclo[2.1.1]hexane derivatives. researchgate.netuzh.ch This transformation is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. uzh.ch These reactions provide a convenient entry into the almost unknown class of 1-azabicyclo[2.1.1]hexanes. uzh.ch

More recently, photochemical methods have been developed for the synthesis of 1-azabicyclo[2.1.1]hexanes from azabicyclo[1.1.0]butanes and styrenes, employing a polar-radical-polar relay strategy to overcome the difficulty of direct single electron reduction of the azabicyclobutane. researchgate.net

Computational and Theoretical Investigations of Bicyclo 1.1.0 Butane 1,3 Dicarbonitrile

Application of Quantum Chemical Methodologies (e.g., DFT, Coupled-Cluster, CASSCF, MCQDPT2)

A variety of quantum chemical methodologies have been employed to elucidate the properties of bicyclo[1.1.0]butane and its substituted analogs. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanistic details of reactions involving this strained ring system. For instance, DFT calculations have been utilized to explore the activation modes in rhodium-catalyzed transformations of bicyclo[1.1.0]butane derivatives. dss.go.th

For a more accurate description of the complex electronic structure and reaction pathways, especially those involving bond-breaking and formation, more sophisticated methods are often required. Multiconfigurational wave function methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order multireference perturbation theory (MCQDPT2, also known as CASPT2), have been applied to study the isomerization of the parent bicyclo[1.1.0]butane to 1,3-butadiene. These high-level calculations are crucial for accurately predicting reaction barriers and understanding the stereochemistry of such transformations. Coupled-cluster methods, like CCSD(T), are also utilized to obtain high-precision harmonic frequencies, which are essential for the accurate prediction of vibrational spectra.

While these methods have been extensively applied to the parent compound and other derivatives, dedicated computational studies applying a broad range of these quantum chemical methodologies specifically to Bicyclo[1.1.0]butane-1,3-dicarbonitrile are less prevalent in the literature. However, the principles and insights gained from studies on related systems provide a foundational understanding for predicting the behavior of this dinitrile derivative.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of bicyclo[1.1.0]butane is dominated by its significant ring strain, estimated to be around 64–66 kcal/mol. researchgate.net This strain leads to unusual bonding characteristics, particularly in the central carbon-carbon bond (C1–C3).

Hybridization and s-Character at Bridgehead Carbons

The bridgehead carbons in the bicyclo[1.1.0]butane framework exhibit unique hybridization. The central C1–C3 bond is characterized by a high degree of p-character, making it electronically analogous to a π-bond in an alkene. researchgate.net This high p-character is a direct consequence of the severe angle strain in the fused three-membered rings. Correspondingly, the external orbitals of the bridgehead carbons, which form bonds to substituents, have a higher degree of s-character. This increased s-character influences the properties of the substituents, such as the acidity of bridgehead protons. In the case of this compound, this enhanced s-character would affect the carbon-cyano bond lengths and strengths.

Influence of Dinitrile Substituents on Electronic Delocalization and Strain

The nitrile groups can also participate in electronic delocalization. The π-systems of the cyano groups can interact with the high p-character central C1–C3 bond, leading to a degree of conjugation. This electronic interaction can influence the reactivity of the molecule, particularly in reactions involving the cleavage of the central bond.

Theoretical Characterization of Reaction Intermediates and Transition States

Computational chemistry plays a pivotal role in identifying and characterizing the transient species that govern the reaction pathways of bicyclo[1.1.0]butanes. Theoretical studies on the reactions of the parent compound and its derivatives have revealed the involvement of various intermediates, including diradicals and zwitterions.

In thermal rearrangements and some cycloaddition reactions, the cleavage of the central C1–C3 bond can lead to the formation of diradical intermediates. The nature and stability of these diradicals are highly dependent on the substituents present on the bicyclo[1.1.0]butane core. For reactions involving polar reagents, zwitterionic intermediates can be formed through nucleophilic attack on one of the bridgehead carbons.

The transition states for these reactions are also a key focus of theoretical investigations. For example, in the thermal isomerization of bicyclo[1.1.0]butane to 1,3-butadiene, a concerted, but not necessarily synchronous, transition state is predicted. DFT and higher-level ab initio methods are employed to locate and characterize the geometry and energy of these transition states, providing crucial insights into the reaction mechanism and kinetics. For this compound, the electron-withdrawing nature of the nitrile groups would be expected to significantly influence the stability and electronic structure of any radical or ionic intermediates and transition states.

Prediction of Activation Barriers and Reaction Pathways

A major application of computational chemistry in the study of bicyclo[1.1.0]butanes is the prediction of activation barriers and the mapping of potential energy surfaces for various reactions. Theoretical calculations have shown excellent agreement with experimental data for the activation energy of the thermal isomerization of the parent bicyclo[1.1.0]butane, which is approximately 41 kcal/mol. dntb.gov.ua

Substituents can significantly alter these activation barriers. For instance, in certain reactions, electron-donating groups on an aryl substituent at the bridgehead position have been shown to lower the transition state energy, thereby increasing the reaction rate. Conversely, the electron-withdrawing dinitrile groups in this compound would be expected to influence the activation energies for its reactions, though specific computational data for this molecule is scarce.

Theoretical studies can also predict entire reaction pathways, including the identification of the most favorable routes and potential side reactions. This is particularly important for understanding the regioselectivity and stereoselectivity of reactions involving substituted bicyclo[1.1.0]butanes.

Conformational Analysis and Dihedral Angle Calculations for this compound

The parent bicyclo[1.1.0]butane molecule adopts a characteristic "butterfly" conformation, with the two fused cyclopropane (B1198618) rings forming a dihedral angle of approximately 123°. researchgate.netdntb.gov.ua This non-planar structure is a direct result of the strained geometry.

The introduction of substituents at the bridgehead positions can influence this dihedral angle. An X-ray crystallographic study of this compound has provided precise experimental data on its solid-state conformation. This analysis revealed the key structural parameters of the molecule.

Structural ParameterExperimental Value (from X-ray Crystallography)
C1-C3 bond length1.49 Å
C1-C2 bond length1.50 Å
C2-C4 bond length1.50 Å
Dihedral Angle121.8°

Table generated based on data from Johnson & Schaefer, 1972.

Computational Studies on Regio- and Stereoselectivity

Computational and theoretical investigations are pivotal in elucidating the reaction mechanisms, transition states, and selectivity of complex organic molecules. For a highly strained and electronically distinct molecule such as this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand its chemical behavior. Such studies can provide detailed insights into the factors governing the regio- and stereoselectivity of its reactions.

Detailed analysis of the existing scientific literature indicates a notable absence of specific computational studies focused exclusively on the regio- and stereoselectivity of this compound. While computational methods have been applied to the broader class of bicyclo[1.1.0]butanes, research targeting the unique influence of the 1,3-dicarbonitrile substitution pattern on reaction selectivity is not extensively documented.

In a hypothetical computational investigation, DFT calculations would be employed to model the reaction pathways of this compound with various reagents. The primary goal would be to locate the transition states for all possible regio- and stereoisomeric products and to calculate their corresponding activation energies. A lower activation energy for a particular pathway would suggest it is kinetically favored, thus predicting the major product of the reaction.

For instance, in a formal [2σ+2π] cycloaddition reaction, theoretical calculations would explore the approach of a reactant to the central C1-C3 bond of the bicyclobutane core. The nitrile groups at the bridgehead positions are strong electron-withdrawing groups, which would significantly influence the electronic distribution and orbital energies of the central bond. Computational models would quantify these electronic effects and steric interactions to determine the preferred orientation (regioselectivity) and facial approach (stereoselectivity) of the reacting partner.

The findings from such a study could be summarized in a data table comparing the calculated energy barriers for the formation of different possible products.

Table 1: Hypothetical DFT Calculation Results for a Cycloaddition Reaction (Note: The following data is illustrative and represents the type of results a computational study would generate. It is not based on published experimental or theoretical data for this specific compound.)

Reaction PathwayRegioisomerStereoisomerCalculated Activation Energy (kcal/mol)Predicted Product Ratio
Pathway AIsomer 1endo15.2Major
Pathway BIsomer 1exo18.5Minor
Pathway CIsomer 2endo22.1Not Observed
Pathway DIsomer 2exo21.8Not Observed

Such theoretical data would be invaluable for synthetic chemists, offering predictions that can guide the design of experiments to achieve desired reaction outcomes with high selectivity. The absence of specific studies in this area highlights an opportunity for future research to unravel the nuanced reactivity of this unique strained nitrile.

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of bicyclo[1.1.0]butane derivatives and for monitoring the progress of their reactions.

Structural Assignment: The highly strained, non-planar "butterfly" geometry of the bicyclo[1.1.0]butane core results in a distinctive NMR signature. For the parent bicyclo[1.1.0]butane, ¹H NMR spectra show characteristic signals for the bridgehead and methylene (B1212753) protons due to their unique chemical environments. In bicyclo[1.1.0]butane-1,3-dicarbonitrile, the presence of electron-withdrawing nitrile groups at the bridgehead positions (C1 and C3) significantly influences the chemical shifts of the remaining protons. These bridgehead carbons are characterized by high s-character in their bonding orbitals. chemrxiv.org

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals in substituted bicyclo[1.1.0]butanes. rsc.org A key diagnostic feature in the ¹³C NMR spectrum is the ¹³C-¹H coupling constant for the bridgehead C-H bond, which is approximately 202 Hz in the parent compound, a value intermediate between that of ethylene (B1197577) and acetylene, reflecting the unusual hybridization of these atoms.

NucleusTypical Chemical Shift Range (ppm)Key Coupling Constants (Hz)Structural Information Provided
¹H (Bridgehead)Varies with substitutionJ(¹³C-¹H) ≈ 202 Hz (parent) Confirms the highly strained bridgehead environment.
¹H (Methylene)Distinct endo and exo signalsGeminal and vicinal couplingsProvides information on the puckered ring geometry.
¹³C (Bridgehead)Shielded compared to typical cyclobutanes-Indicates high s-character of the C-C central bond.
¹³C (Methylene)Upfield chemical shifts-Reflects the strained four-membered ring structure.

Mechanistic Monitoring: ¹H NMR is a powerful technique for monitoring reaction kinetics and elucidating mechanisms. researchgate.net By taking time-course NMR measurements of a reaction mixture, the concentration profiles of reactants, intermediates, and products can be determined. researchgate.net This data allows for the determination of reaction orders and can reveal phenomena such as product inhibition. researchgate.net For instance, in reactions involving the insertion of bicyclo[1.1.0]butanes, ¹H NMR yields are often determined using an internal standard to quantify product formation accurately. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Many reactions of bicyclo[1.1.0]butanes are proposed to proceed through radical intermediates due to the facile hemolytic cleavage of the strained central C1-C3 bond. nih.gov Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary spectroscopic technique for the direct detection and characterization of these paramagnetic species. bhu.ac.inscribd.com

The mechanism of pericyclic reactions involving bicyclo[1.1.0]butanes has been investigated using ESR, providing strong evidence for the formation of biradical intermediates. nih.govresearchgate.net In these studies, spin trapping agents, such as 2-methyl-2-nitrosopropane (B1203614) (MNP) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are often used to convert the highly reactive, short-lived carbon-centered radicals into more stable nitroxide radicals that can be readily observed by ESR. nih.gov

The resulting ESR spectrum provides valuable information:

g-value: The spectroscopic splitting factor (g-value) helps to identify the type of radical (e.g., carbon-centered, nitroxide). scribd.com For many organic radicals, the g-value is close to that of a free electron (≈2.0023). scribd.com

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) leads to the splitting of the ESR signal into a multiplet pattern. scribd.com The magnitude of this hyperfine coupling constant (A) indicates the extent of electron delocalization and provides structural information about the radical intermediate. scribd.com

ESR studies have supported the hypothesis of a biradical mechanism in intramolecular cycloadditions of N-allylated bicyclo[1.1.0]butylmethylamides, where the formation of different products could be explained by the behavior of the proposed biradical intermediate. nih.gov

ESR ParameterInformation ObtainedRelevance to Bicyclo[1.1.0]butane Chemistry
g-valueIdentification of the radical type (e.g., carbon-centered). scribd.comConfirms the presence of radical species in the reaction pathway.
Hyperfine Coupling Constant (A)Number and type of interacting nuclei, electron delocalization. scribd.comProvides structural details of the transient radical or biradical intermediates. nih.gov
Signal IntensityRelative concentration of the radical species.Can be used in kinetic studies of radical formation and decay.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. ufg.br The electronic structure of bicyclo[1.1.0]butane is unique, with the central C1-C3 bond possessing significant π-like character. This feature influences its electronic absorption spectrum.

The UV spectrum of the parent bicyclo[1.1.0]butane shows a weak absorption band around 222 nm (∼45,000 cm⁻¹) which exhibits considerable vibronic structure. researchgate.net A second, more intense and broad absorption occurs at higher energy, around 200 nm (∼50,000 cm⁻¹). researchgate.net This latter transition is thought to arise from an excitation between the bonding and antibonding orbitals associated with the "π-like" central C-C bond. researchgate.net

For this compound, the nitrile groups act as chromophores. The n → π* transition of the nitrile group typically occurs in the far UV region. However, conjugation and molecular geometry can influence the position and intensity of these absorptions. The electronic transitions are governed by the Franck-Condon principle, which states that transitions occur much faster than nuclear motion, leading to "vertical" excitations from the ground vibrational state of the initial electronic state to various vibrational levels of the excited electronic state. ufg.br This often results in a broad absorption band, especially in solution, where individual vibronic lines merge. ufg.br

CompoundApproximate λmax (nm)Proposed Electronic TransitionReference
Bicyclo[1.1.0]butane (parent)~222Weak, structured band researchgate.net
Bicyclo[1.1.0]butane (parent)~200σ → σ* (central C-C bond) researchgate.net

In Situ Infrared (IR) Spectroscopy for Reaction Kinetic Monitoring

In situ Infrared (IR) spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes (e.g., ReactIR), is a powerful technique for real-time monitoring of chemical reactions. mt.com It allows for the tracking of concentration changes of reactants, intermediates, and products by observing their characteristic vibrational bands in the mid-infrared region. mt.com This provides valuable kinetic and mechanistic information without the need for offline sampling and analysis. osti.gov

For reactions involving this compound, in situ IR spectroscopy would be particularly effective for monitoring the nitrile (C≡N) stretching frequency, which appears in a relatively uncongested region of the IR spectrum (typically 2240-2260 cm⁻¹).

By monitoring the change in absorbance of the nitrile peak of the starting material and potentially new vibrational bands corresponding to products or intermediates over time, one can:

Determine Reaction Kinetics: The rate of disappearance of the reactant's C≡N band or the rate of appearance of a product's characteristic band can be used to determine reaction rate constants and reaction order. researchgate.netrsc.org

Identify Intermediates: The transient appearance and subsequent disappearance of new absorption bands can indicate the formation of reaction intermediates.

Elucidate Reaction Mechanisms: The sequence of formation of different species, as observed by their IR signatures, provides direct evidence for the proposed reaction pathway. osti.gov

The quantitative analysis of the spectral data, by integrating the area of specific peaks, allows for the creation of concentration-time profiles, which are essential for detailed kinetic modeling. unige.ch

Application of Bicyclo 1.1.0 Butane Derivatives in Complex Molecule Synthesis

Utilization as Building Blocks for sp3-Rich and Three-Dimensional Molecular Scaffolds

In contemporary drug discovery, there is a significant trend towards "escaping from flatland," which involves moving away from planar, aromatic structures towards more three-dimensional, sp3-hybridized molecules. d-nb.info Molecules with a higher fraction of sp3-hybridized carbon atoms (Fsp3) often exhibit improved physicochemical properties, such as enhanced solubility and better pharmacokinetic profiles. d-nb.info Bicyclo[1.1.0]butane derivatives serve as exceptional starting materials for the synthesis of these sp3-rich, three-dimensional scaffolds. nih.govnih.gov

The strain-release-driven reactions of BCBs allow for the construction of diverse carbocyclic and heterocyclic frameworks. nih.govacs.org These products, particularly bicyclo[n.1.1]alkanes and substituted cyclobutanes, are recognized as valuable bioisosteres for substituted arene rings. chinesechemsoc.orgd-nb.info For instance, bicyclo[2.1.1]hexanes (BCHs) derived from BCBs can act as mimics for ortho- and meta-substituted benzenes, providing a non-planar alternative with well-defined substituent exit vectors. nih.govresearchgate.net Similarly, polysubstituted cyclobutanes, with their puckered geometry, offer non-planar arrangements of substituents that can lead to improved drug-like properties. d-nb.info The ability to readily convert the compact BCB core into these larger, more complex three-dimensional structures underscores their importance as versatile building blocks in medicinal chemistry and organic synthesis. rsc.orgchinesechemsoc.org

Synthesis of Substituted Four-Membered Ring Systems

The high strain energy of the BCB carbocycle is a powerful driving force for a variety of synthetic transformations that yield substituted four-membered rings. rsc.org Through heterolytic or homolytic ring-opening reactions, the BCB core can be elaborated into structurally complex cyclobutanes and cyclobutenes. rsc.orgresearchgate.net

The synthesis of substituted cyclobutanes and cyclobutenes from BCBs is a well-established strategy that leverages the unique reactivity of the strained central C-C bond. researchgate.net These transformations can be initiated by thermal, photochemical, or catalytic methods.

Cyclobutanes : Polysubstituted cyclobutanes can be synthesized through the ring-opening of BCBs. researchgate.net For example, a ruthenium-catalyzed reaction merges the C-C bond cleavage of BCBs with the remote C-H functionalization of heteroarenes and reaction with alkyl halides, affording densely substituted cyclobutanes. d-nb.info This method allows for the creation of versatile tri- and tetrasubstituted cyclobutanes under mild conditions. d-nb.info Another approach involves the reaction of BCBs with sulfur ylides, which proceeds without a catalyst to produce 1,1,3-polyfunctionalized cyclobutane (B1203170) derivatives in moderate to good yields via a proposed intramolecular rearrangement mechanism. acs.org Furthermore, asymmetric ring-opening reactions facilitated by chiral iridium catalysis have been developed, reacting BCB boronate complexes with allylic carbonates to yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org

Cyclobutenes : BCBs can be converted to cyclobutenes through various reaction pathways. One method involves Alder-Ene-type reactions with strained alkenes and alkynes. nih.gov For instance, reactions with cyclopropenes, generated in situ from vinyl diazoacetates under blue light irradiation, produce cyclopropyl-substituted cyclobutenes with high stereoselectivity. nih.govacs.org Similarly, reactions with arynes yield cyclobutenes featuring a quaternary aryl-bearing carbon. nih.gov Organocatalytic enantioselective isomerization of BCB esters, amides, and ketones using an N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst also affords enantioenriched cyclobutenes in high yields. chinesechemsoc.org

Reaction TypeBCB DerivativeReactant(s)Catalyst/ConditionsProductRef
C-H/C-C FunctionalizationBCB estersHeteroarenes, Alkyl halidesRuthenium(II)Tri- and tetrasubstituted cyclobutanes d-nb.info
Nucleophilic AdditionBCBsSulfur ylidesCatalyst-free1,1,3-Polyfunctionalized cyclobutanes acs.org
Asymmetric Ring-OpeningBCB boronate complexAllylic carbonates[Ir(cod)Cl]₂/Phosphoramidite ligandtrans-1,1,3-Trisubstituted cyclobutanes chinesechemsoc.org
Alder-Ene ReactionBCB esters, amidesVinyl diazo esters (for in situ cyclopropene)Blue light (440 nm)Cyclopropyl-substituted cyclobutenes nih.govacs.org
Asymmetric IsomerizationBCB esters, amides, ketones-N-triflyl phosphoramide (Brønsted acid)Enantioenriched cyclobutenes chinesechemsoc.org

The synthesis of spirocyclic scaffolds, particularly those containing a spirocyclobutane moiety, has attracted considerable interest due to their prevalence in bioactive molecules. researchgate.netrsc.org Bicyclo[1.1.0]butanes have proven to be effective precursors for these complex architectures through strain-release driven spirocyclization reactions. nih.govresearchgate.netacs.org

One strategy involves a scandium-catalyzed spirocyclization of simple BCBs with azomethine imines, which provides a novel platform for synthesizing previously inaccessible 6,7-diazaspiro[3.4]octanes. rsc.orgnih.govresearchgate.netrsc.org This method capitalizes on the strain release of the BCB ring to drive the formation of the spirocyclic system. researchgate.net

Another approach utilizes photochemistry. A light-induced cyclization/alkylation sequence involving BCB-containing o-iodoanilides and various alkenes (such as styrenes and vinylpyridines) yields functionalized spirocyclobutyl oxindoles. acs.org This photochemical method provides a valuable alternative to existing synthetic routes. acs.org Furthermore, a strain-release spirocyclization cascade has been developed for the synthesis of spirocyclobutyl benzosultams. acs.org This reaction combines the strain release of N-aryl bicyclo[1.1.0]butane sulfonamides with photoredox catalysis, allowing for the incorporation of a wide range of radical precursors to construct a diverse library of these valuable motifs. acs.org

Spirocyclic TargetBCB DerivativeReagent(s)Catalyst/ConditionsKey FeaturesRef
6,7-Diazaspiro[3.4]octanesSimple BCBsAzomethine iminesSc(OTf)₃Strain-release driven spirocyclization nih.govresearchgate.net
Spirocyclobutyl oxindolesBCB-containing o-iodoanilidesAlkenes (styrenes, vinylpyridines)Ir[(ppy)₂(dtbbpy)PF₆], Blue LEDsPhotochemical cyclization/alkylation acs.org
Spirocyclobutyl benzosultamsN-aryl BCB sulfonamidesRadical precursors (e.g., for SCF₃, SCN)Photoredox catalysisStrain-release radical spirocyclization acs.org

Precursors for Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important saturated bioisosteres for phenyl rings in drug discovery. chemrxiv.orgchemrxiv.org One of the key synthetic routes to these valuable scaffolds involves the use of bicyclo[1.1.0]butanes as precursors. rsc.orgnih.gov The transformation is typically achieved through the insertion of a carbene into the strained interbridgehead C-C bond of the BCB. researchgate.netsemanticscholar.org

This strategy has been demonstrated in a two-step sequence starting from two different diazo compounds. nih.govacs.org The first step is a dirhodium-catalyzed intramolecular cyclopropanation to form the BCB intermediate. This is followed by a photoinduced formation of a triplet carbene, which then undergoes a diradical addition into the central bond of the BCB to yield 2-substituted BCPs. nih.govacs.org Computational studies support the mechanism involving a triplet carbene addition to the BCB's C-C bond. nih.gov

A notable application of this methodology is the synthesis of 2,2-dibromo BCPs via the addition of dibromocarbene to BCBs. chemrxiv.org This approach provides scalable access to a novel class of substituted BCPs and, importantly, circumvents the need for [1.1.1]propellane, an often challenging starting material in BCP synthesis. chemrxiv.org The resulting dibromo BCPs are versatile building blocks that can be further functionalized, for example, through electrocatalytic cross-coupling to prepare bridge-arylated BCP derivatives. chemrxiv.org

Strategic Incorporation into Chemical Probes and Ligands

The unique reactivity of the bicyclo[1.1.0]butane scaffold makes it a valuable component for the design of chemical probes and ligands, with a focus on its synthetic utility for creating specific functionalities. nih.govnih.gov The high p-character of the central bond allows BCBs to act as "warheads" for covalent modification, reacting selectively with biological nucleophiles. rsc.orgnih.gov

A key synthetic application is the development of functionalizable and tunable cysteine-selective chiral warheads. researchgate.net Sulfoximine-functionalized BCBs have been synthesized in a one-pot reaction from methylsulfoximines. These constructs can be further derivatized at three different positions while keeping the reactive BCB core intact: N-modification of the sulfoximine (B86345), cross-coupling reactions on an aryl substituent, and direct functionalization of the BCB ring via metalation and electrophile trapping. researchgate.net This modular synthesis allows for the fine-tuning of the warhead's reactivity. These sulfoximine BCBs have been shown to react selectively with cysteine residues under biocompatible conditions, demonstrating their utility in chemoproteomic applications. researchgate.net

Furthermore, the incorporation of the BCB moiety into more complex molecular structures highlights its role as a versatile building block. rsc.orgnih.gov The ability to perform ring expansions to form bicyclo[n.1.1]alkanes or to undergo spirocyclization reactions provides synthetic pathways to novel ligands and probes with diverse three-dimensional shapes. rsc.orgnih.gov For example, scandium-catalyzed reactions with azomethine imines lead to diazaspiro[3.4]octanes, creating unique heterocyclic scaffolds that can be used as ligands in various chemical contexts. nih.govresearchgate.net The synthetic accessibility and the diverse reaction manifold of BCB derivatives make them powerful tools for strategically constructing functional molecules for chemical biology and materials science. nih.govrsc.orgrsc.org

Emerging Frontiers and Future Perspectives in Bicyclo 1.1.0 Butane 1,3 Dicarbonitrile Research

Development of Novel and More Sustainable Synthetic Methodologies

The classical synthesis of 1,3-dicyanobicyclo[1.1.0]butane was established by Johnson and Schaefer in 1972, involving the treatment of a 1-chloro-1,3-cyclobutanedicarbonitrile precursor with a strong base like potassium t-butoxide to induce dehydrohalogenation. While effective, this approach relies on stoichiometric reagents and traditional organic solvents. The future of bicyclo[1.1.0]butane-1,3-dicarbonitrile synthesis will likely focus on developing methodologies that align with the principles of green chemistry.

Future research directions could include:

Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool for forging strained ring systems under mild conditions. A potential sustainable route could involve intramolecular [2+1] cycloadditions of dinitrile-substituted carbene precursors or strain-release functionalization of alternative precursors, driven by light energy. This would reduce the reliance on harsh reagents and potentially offer improved selectivity.

Biocatalytic Approaches: The use of enzymes for nitrile synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. While challenging, the development of engineered enzymes capable of catalyzing the ring-closing step could provide a highly sustainable and enantioselective route to chiral derivatives of the target molecule.

Mechanochemical Synthesis: Utilizing mechanical force to drive chemical reactions can significantly reduce or eliminate the need for bulk solvents, making it an inherently greener approach. Exploring the base-induced dehydrohalogenation under ball-milling conditions could represent a more sustainable alternative to the traditional solution-phase synthesis.

Table 1: Comparison of Existing and Potential Future Synthetic Methodologies

Methodology Reagents/Conditions Potential Advantages Research Status
Classical Dehydrohalogenation 1-chloro-1,3-cyclobutanedicarbonitrile, Potassium t-butoxide, Ether Established and proven route Published
Visible-Light Photocatalysis Suitably functionalized precursors, photocatalyst, visible light Mild conditions, high selectivity, avoids harsh reagents Exploratory
Biocatalysis Engineered enzymes, aqueous media Environmentally benign, potential for enantioselectivity Hypothetical

| Mechanochemistry | Solvent-free or low-solvent grinding with base | Reduced solvent waste, potential for improved efficiency | Hypothetical |

Exploration of Undiscovered Reactivity Modes and Chemo- or Regioselectivities

The reactivity of bicyclo[1.1.0]butanes (BCBs) is dominated by the release of their significant ring strain (approx. 66 kcal/mol). The central C1-C3 bond possesses high p-character, allowing it to react in a manner analogous to a π-bond. In this compound, the powerful electron-withdrawing nature of the two nitrile groups is expected to render the bridgehead carbons highly electrophilic and significantly influence the molecule's participation in various transformations.

Future explorations of its reactivity are anticipated to uncover unique chemical behaviors:

Nucleophilic Ring-Opening: While BCBs bearing electron-withdrawing groups are known to react with nucleophiles at the β-position, the 1,3-dinitrile substitution pattern presents a unique case. A key area of future research will be to systematically study the addition of a wide range of nucleophiles (carbon, nitrogen, oxygen, sulfur-based) to determine the precise regioselectivity of ring-opening and whether the compound can act as a "push-pull" system, enabling novel reaction cascades.

Pericyclic Reactions: The central bond of BCBs can participate in cycloaddition reactions. Given the electron-deficient nature of this compound, it is an ideal candidate for [2σ+2π] cycloadditions with electron-rich alkenes and alkynes. Future work should focus on exploring its utility in Diels-Alder-type reactions and other pericyclic processes, which could provide rapid access to complex polycyclic and spirocyclic scaffolds. The stereochemical outcomes of these reactions will be of significant interest.

Radical Reactions: The formation of bicyclobutyl radical cations via single-electron oxidation has opened new avenues for BCB functionalization. Investigating the behavior of this compound under photoredox catalysis could lead to novel radical-mediated cycloadditions or ring-opening functionalizations, offering chemo- and regioselectivities complementary to two-electron pathways.

Advanced Computational Predictions for Designing Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, stability, and reactivity of highly strained molecules. The foundational experimental data for this compound comes from its X-ray crystal structure analysis, which revealed a C1-C3 bond length of 1.52 Å and a dihedral angle of 124.6° between the cyclopropane (B1198618) rings. These parameters provide a critical benchmark for theoretical models.

Future computational studies are essential for guiding synthetic efforts and will likely focus on several key areas:

Strain Energy and Electronic Structure Analysis: While the strain energy of the parent BCB is well-established, a precise calculation for the 1,3-dicarbonitrile derivative is needed. Computational analysis can quantify the electronic impact of the nitrile groups on the molecule's strain energy and the frontier molecular orbitals (HOMO-LUMO). This will provide a quantitative basis for predicting its reactivity in cycloaddition and nucleophilic addition reactions.

Reaction Mechanism and Selectivity Prediction: DFT calculations can be used to model transition states and reaction pathways for potential transformations. This would be invaluable for predicting the feasibility and outcomes of new reactions before they are attempted in the lab. For instance, modeling the nucleophilic attack on the bicyclobutane core could definitively predict the regioselectivity (α vs. β attack) and provide insights into the reaction kinetics.

Design of Novel Substrates and Reactions: As computational models become more predictive, they can be used to design novel transformations. By simulating the interaction of this compound with various reaction partners, researchers can identify promising new cycloaddition or cascade reactions that lead to valuable and previously inaccessible molecular architectures.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The synthesis of highly strained or energetic materials often benefits from the enhanced safety and control offered by continuous flow chemistry. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, while handling small volumes of reactive intermediates at any given moment.

The application of flow chemistry to this compound research represents a significant future frontier:

Safer Synthesis of Precursors and the Final Compound: The synthesis of the chlorinated cyclobutane (B1203170) precursor and the final dehydrohalogenation step could be translated to a flow process. This would minimize the risks associated with handling potentially unstable intermediates and allow for safer scale-up of the material.

Enhanced Reaction Optimization and Screening: Automated flow reactors can be used to rapidly screen a wide range of reaction conditions (e.g., different bases, solvents, temperatures) for the synthesis or subsequent functionalization of the target molecule. This high-throughput experimentation can accelerate the discovery of optimal reaction protocols and novel reactivity.

Q & A

Q. What are the most reliable methods for synthesizing bicyclo[1.1.0]butane-1,3-dicarbonitrile derivatives?

Methodological Answer:

  • Double Carbene Addition : Reacting cyclopropenes with carbenes under controlled conditions yields bicyclo[1.1.0]butanes (BCBs). Substituted cyclopropenes (e.g., brominated derivatives) minimize carbene rearrangements (Table 6, ).
  • Bicyclo[1.1.0]butyllithium Additions : Adding BCB lithium intermediates to imines or aldehydes produces mono- or disubstituted BCBs (Table 8, ).
  • Enantioselective Synthesis : Chiral sulfinyl imines enable diastereoselective BCB formation via asymmetric additions (Section 1.2.5.2, ).

Key Considerations : Steric hindrance and leaving group selection (e.g., bromine over chlorine) reduce side reactions like allene formation .

Q. How does the thermodynamic stability of bicyclo[1.1.0]butane influence its reactivity?

Methodological Answer: The central C1–C3 bond (bond energy: ~59 kJ/mol) is highly strained, driving strain-release reactions. Thermodynamic data include:

PropertyValueReference
Enthalpy of Formation (ΔfH°)8.700 ± 0.005 kJ/mol
Appearance Energy (AE)10.1–11.9 eV (ionization)

The diradical character of the C1–C3 bond facilitates pericyclic reactions (e.g., [2+2] cycloadditions), but symmetry constraints enforce stepwise mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during BCB functionalization?

Methodological Answer: Conflicting regioselectivity arises from competing pathways (e.g., diradical vs. concerted mechanisms). Strategies include:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitriles) direct ring-opening via conjugation stabilization (Scheme 99, ).
  • Catalyst Design : Rhodium(I) catalysts promote annulative cleavage of BCBs with propargyl amides, while platinum(II) avoids decomposition by stabilizing alkyne intermediates .
  • Computational Modeling : DFT studies reveal transition-state geometries for competing pathways (e.g., cycloadditions vs. isomerization) .

Q. What methodologies enable diastereoselective difunctionalization of BCBs?

Methodological Answer:

  • Boronate Complexes : BCB boronate intermediates react with electrophiles (e.g., aldehydes, epoxides) to form 1,1,3-trisubstituted cyclobutanes with >20:1 dr (Figure 3, ).
  • Palladium Catalysis : Directed C–H functionalization at bridgehead positions allows late-stage diversification (Scheme 123, ).
  • Visible Light-Mediated Reactions : Photoredox catalysis generates amidyl radicals for insertion into BCBs, achieving spirocyclic products (Figure 3, ).

Critical Factor : Steric and electronic tuning of ligands (e.g., bidentate phosphines for Rh catalysis) enhances selectivity .

Q. How can mechanistic ambiguities in BCB cycloisomerization be addressed experimentally?

Methodological Answer:

  • ESR Spectroscopy : Detects diradical intermediates during thermal or photochemical reactions (Section 2.2.6, ).
  • Kinetic Isotope Effects (KIE) : Differentiate stepwise (KIE >1) vs. concerted (KIE ≈1) pathways in [2+2] reactions .
  • Cross-Over Experiments : Mix isotopically labeled BCBs to identify intermolecular vs. intramolecular pathways .

Example : Pt-catalyzed cycloisomerization of propargyl amides proceeds via carbene intermediates, confirmed by trapping with alkenes .

Data Contradictions and Resolution

Q. Why do some studies report BCB decomposition with Rh catalysis, while others achieve high yields?

Analysis:

  • Substrate Activation : Electron-deficient BCBs (e.g., 1,3-dicarbonitrile derivatives) resist decomposition due to stabilized transition states .
  • Ligand Effects : Bulky ligands (e.g., JohnPhos) prevent catalyst poisoning in Rh-catalyzed annulations (Table 3, ).
  • Temperature Control : Reactions above 80°C promote side reactions; lower temperatures (25–50°C) favor product stability .

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